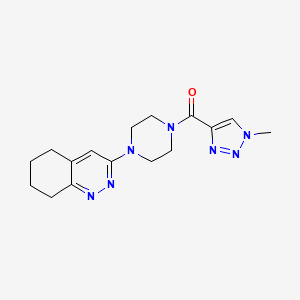

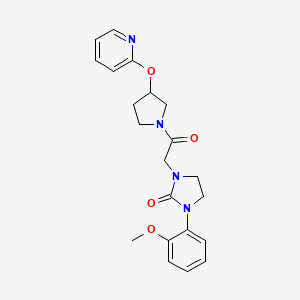

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized. For instance, a series of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones were designed and synthesized . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole analogues, including those integrated with piperazine structures, have been extensively studied for their antimicrobial properties. For instance, Nagaraj, Srinivas, and Rao (2018) synthesized a new series of novel triazole analogues displaying significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. This suggests that compounds with triazole and piperazine moieties, like the one , could be potent antimicrobial agents worth exploring further for their potential applications in treating bacterial infections (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial and Antagonist Activities

Similar research by Bektaş et al. (2007) on 1,2,4-triazole derivatives highlighted their synthesis and subsequent evaluation for antimicrobial activities. The study found that certain derivatives possess good or moderate activities against tested microorganisms, indicating that such structures can be beneficial in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis Routes and Chemical Reactivity

The research conducted by O’Donnell et al. (2004) presents a general approach to synthesizing bicyclic aryl piperidine derivatives, providing valuable insight into the chemical reactivity and potential synthetic pathways that could be applicable to compounds with similar structural features. Such studies are foundational for understanding how to manipulate these compounds for specific scientific applications (O’Donnell et al., 2004).

Applications in Molecular Interaction Studies

The interaction of specific triazole and piperazine derivatives with biological receptors has been explored, offering a glimpse into their potential use in studying receptor-ligand interactions and developing receptor-based therapeutics. Shim et al. (2002) investigated the molecular interaction of a potent antagonist with the CB1 cannabinoid receptor, showcasing the utility of such compounds in dissecting the pharmacology of significant receptor systems (Shim et al., 2002).

Mechanism of Action

Target of Action

The compound, also known as (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, primarily targets carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through hydrogen bonding and hydrophobic interactions . The triazole nitrogen and the dioxyaryl substituted aryl group of the compound form these interactions with the active site residues of the carbonic anhydrase-II enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.

Biochemical Pathways

The compound affects the carbonic anhydrase pathway . By inhibiting the carbonic anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a decrease in the production of stomach acid, making it potentially useful for treating conditions like ulcers or acid reflux.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the carbonic anhydrase-II enzyme . This inhibition disrupts the normal pH balance within the body at a cellular level. The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme .

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, which include the 1H-1,2,3-triazole moiety present in this compound, can interact with a variety of enzymes and receptors, showing versatile biological activities

Cellular Effects

Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-21-11-14(18-20-21)16(24)23-8-6-22(7-9-23)15-10-12-4-2-3-5-13(12)17-19-15/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMNQIKJJKPWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

![N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2436265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)

![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)

![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)

![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)